Lipophilicity (XLogP3) Profile vs. 2-Methylpyrrolidine Regioisomer and Para-Bromo Analog
The target compound exhibits an XLogP3 of 3.4, which is 0.2 log units higher than its 2-methylpyrrolidine regioisomer (XLogP3 3.2) and identical to the para-bromo analog (XLogP3 3.4) [1][2][3]. This indicates lipophilicity parity with the para isomer but a measurable increase over the 2-methyl regioisomer, directly impacting membrane permeability and distribution volume.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 3.4 |
| Comparator Or Baseline | 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine (XLogP3 3.2); 1-[(4-Bromophenyl)methyl]-2-methylpyrrolidine (XLogP3 3.4) |
| Quantified Difference | Δ +0.2 vs. 2-methyl regioisomer; Δ 0.0 vs. para-bromo analog |
| Conditions | Computed by XLogP3 model (PubChem release 2021.05.07) |
Why This Matters
A 0.2 log unit difference can translate to approximately a 1.6-fold change in partition coefficient, influencing compound distribution and assay outcomes in cell-based screens.
- [1] PubChem Compound Summary for CID 61532170, 1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61532170. View Source
- [2] PubChem Compound Summary for CID 66468718, 2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66468718. View Source
- [3] PubChem Compound Summary for CID 61532136, 1-[(4-Bromophenyl)methyl]-2-methylpyrrolidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61532136. View Source
